molecular formula C21H19N3O3S B2982348 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 391867-83-7

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2982348
CAS RN: 391867-83-7
M. Wt: 393.46
InChI Key: JZGLPYMRNVHTMO-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Reactivity

Researchers have explored various synthetic methods and reactivity patterns of thiophene derivatives, including those related to the compound of interest. For instance, the synthesis of thiophenylhydrazonoacetates from diazo compounds and their further transformation into various heterocyclic derivatives highlights the versatility of thiophene compounds in creating pharmacologically relevant structures (Mohareb et al., 2004). Similarly, the development of thieno[2,3-d]pyrimidine derivatives from thiophene precursors indicates the potential for creating complex molecules with possible therapeutic applications (Abdelrazek et al., 2008).

Biological Activity and Evaluation

Thiophene derivatives exhibit a range of biological activities, making them of interest for drug discovery. For example, the synthesis and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides highlight the antimicrobial potential of such compounds (Talupur et al., 2021). Additionally, the development of alkylating benzamides with melanoma cytotoxicity indicates the therapeutic relevance of benzamide derivatives in targeting specific cancer cells (Wolf et al., 2004).

Antimicrobial Applications and Dye Synthesis

The synthesis of novel antimicrobial acyclic and heterocyclic dyes based on thiophene systems, including their precursors, showcases the dual functionality of these compounds in both antimicrobial activity and textile applications (Shams et al., 2011). This dual role highlights the broad applicability of thiophene derivatives in various scientific and industrial fields.

Advanced Materials and Sensing Applications

Thiophene and benzamide derivatives are also explored for their potential in advanced materials and sensing technologies. For instance, the development of N-(cyano(naphthalen-1-yl)methyl)benzamides and their application in colorimetric sensing of fluoride anions demonstrate the utility of these compounds in environmental monitoring and analytical chemistry (Younes et al., 2020).

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c22-12-16-15-7-2-1-3-8-17(15)28-21(16)23-20(27)13-5-4-6-14(11-13)24-18(25)9-10-19(24)26/h4-6,11H,1-3,7-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGLPYMRNVHTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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